molecular formula C21H30N4O3 B2498252 N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3-acetamidophenyl)ethanediamide CAS No. 953200-74-3

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3-acetamidophenyl)ethanediamide

Cat. No.: B2498252
CAS No.: 953200-74-3
M. Wt: 386.496
InChI Key: QEMTVDIQOHSSBR-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3-acetamidophenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyclopentyl group, and an acetamidophenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3-acetamidophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopentyl group. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The cyclopentyl group is introduced via alkylation reactions. The final step involves coupling the piperidine derivative with the acetamidophenyl group using amide bond formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3-acetamidophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3-acetamidophenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3-acetamidophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and amide-containing molecules, such as:

  • N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-phenylethyl)ethanediamide
  • N-methyl-N-(1-methylpiperidin-4-yl)-3-[(3R)-1-[(1-phenylcyclopropyl)carbonyl]piperidin-3-yl]propanamide

Uniqueness

What sets N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(3-acetamidophenyl)ethanediamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-15(26)23-17-5-4-6-18(13-17)24-21(28)20(27)22-14-16-9-11-25(12-10-16)19-7-2-3-8-19/h4-6,13,16,19H,2-3,7-12,14H2,1H3,(H,22,27)(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMTVDIQOHSSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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